3-Methyloctahydropentalene-1-carboxylic acid
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Overview
Description
3-Methyloctahydropentalene-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of pentalene, a bicyclic hydrocarbon, and features a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloctahydropentalene-1-carboxylic acid typically involves the hydrogenation of pentalene derivatives. One common method includes the catalytic hydrogenation of 3-methylpentalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
3-Methylpentalene+H2Pd/C3-Methyloctahydropentalene
Subsequent oxidation of the resulting 3-Methyloctahydropentalene with an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) yields this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methyloctahydropentalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes using strong oxidizing agents.
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pentalene ring can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
3-Methyloctahydropentalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a component in the formulation of advanced polymers and resins.
Mechanism of Action
The mechanism by which 3-Methyloctahydropentalene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 3-Methylcyclopentane-1-carboxylic acid
- Cyclopentanecarboxylic acid
- 3-Methylcyclohexane-1-carboxylic acid
Comparison: 3-Methyloctahydropentalene-1-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts
Properties
CAS No. |
28645-03-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-6-5-9(10(11)12)8-4-2-3-7(6)8/h6-9H,2-5H2,1H3,(H,11,12) |
InChI Key |
ALROYFVGHBWREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1CCC2)C(=O)O |
Origin of Product |
United States |
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